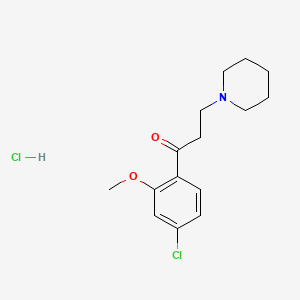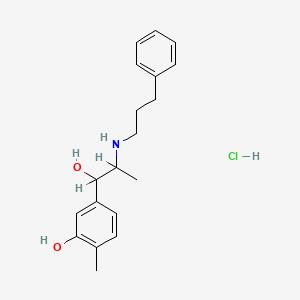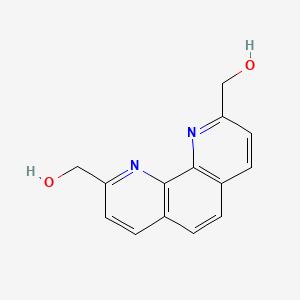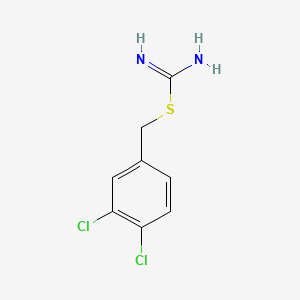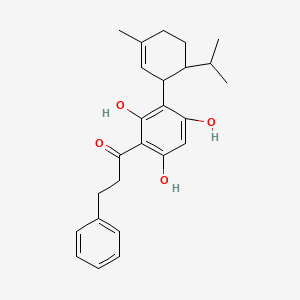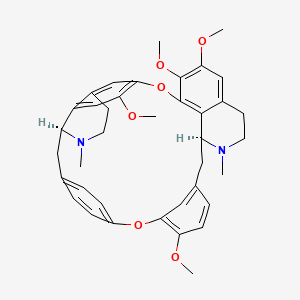
Thalmidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, also known as deoxythymidine, is a pyrimidine deoxynucleoside . It is one of the four nitrogenous nucleobases that form the basic building blocks of deoxyribonucleic acid (DNA). Thymidine pairs with adenine (A), a purine nucleobase, in DNA . It is used to synchronize cells in S phase .
Synthesis Analysis
A series of seventeen analogs were synthesized and characterized through different spectroscopic techniques such as 1H, 13C NMR, HR-EI-MS and were evaluated for in vitro thymidine phosphorylase inhibition . The thymidine incorporation assay utilizes a strategy wherein a radioactive nucleoside, 3H-thymidine, is incorporated into new strands of chromosomal DNA during mitotic cell division .
Molecular Structure Analysis
Thymidine is a nucleoside composed of deoxyribose (a pentose sugar) joined to the pyrimidine base thymine . Deoxythymidine can be phosphorylated with one, two, or three phosphoric acid groups, creating dTMP (deoxythymidine monophosphate), dTDP, or dTTP (for the di- and tri- phosphates, respectively) .
Chemical Reactions Analysis
Thymidine hypermodifications are derived from free amino acids enzymatically installed on 5-hmdU . Thymidine triphosphate (TTP), also called deoxythymidine triphosphate (dTTP), is one of the four nucleoside triphosphates that are used in the in vivo synthesis of DNA .
Physical And Chemical Properties Analysis
Thymidine is a heterocyclic, aromatic, organic compound . It has a molecular weight of 242.229 u and a melting point of 185 °C . The stability of deoxythymidine under standard temperature and pressure (STP) is very high .
科学的研究の応用
Hypothesis Generation and Disease Targeting
- Hypothesis Discovery in Literature : Thalmidine has been identified for potentially new therapeutic uses through systematic literature analysis. It shows promise for treating acute pancreatitis, chronic hepatitis C, Helicobacter pylori-induced gastritis, and myasthenia gravis, although these hypotheses need experimental and clinical validation (Weeber et al., 2003).
Anti-inflammatory and Antioxidant Effects
- Pulmonary Fibrosis Treatment : Thalmidine demonstrates significant anti-inflammatory and antioxidant effects in mouse models of pulmonary fibrosis, suggesting its potential application in human pulmonary fibrosis treatment (Dong et al., 2017).
Neuroprotective Effects
- Parkinson's Disease Therapy : Thalmidine has shown neuroprotective effects against neurotoxicity caused by 1-methyl-4-phenyl-1,2,3,6-tetrahidropyridine (MPTP) in mice, indicating its potential as an adjuvant therapy for Parkinson's disease. This neuroprotection seems to be mediated through inhibition of excitotoxicity (Palencia et al., 2015).
Overcoming Drug Resistance
- Multiple Myeloma Treatment : Thalmidine and its analogs have demonstrated effectiveness against multiple myeloma cells that are resistant to conventional therapy. This suggests its potential use in treating this disease, particularly in cases where traditional treatments have failed (Hideshima et al., 2000).
Antioxidant Defense and Resistance Mechanisms
- Thalidomide Resistance Studies : Research into the molecular basis of resistance to thalidomide's teratogenic effects in mice has provided insights into its action mechanism. These studies indicate that thalidomide resistance is related to the capacity of the glutathione-dependent antioxidant defense, offering a foundation for overcoming limitations in its human use (Knobloch et al., 2008).
作用機序
特性
CAS番号 |
5096-71-9 |
|---|---|
製品名 |
Thalmidine |
分子式 |
C38H42N2O6 |
分子量 |
622.7 g/mol |
IUPAC名 |
(3S,21S)-10,14,15,26-tetramethoxy-4,20-dimethyl-12,28-dioxa-4,20-diazaheptacyclo[27.2.2.17,11.113,17.123,27.03,8.021,35]hexatriaconta-1(32),7(36),8,10,13(35),14,16,23(34),24,26,29(33),30-dodecaene |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-34-32(42-4)22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1 |
InChIキー |
UUURWWVPMHAACP-KYJUHHDHSA-N |
異性体SMILES |
CN1CCC2=CC3=C(C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
SMILES |
CN1CCC2=CC3=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
正規SMILES |
CN1CCC2=CC3=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




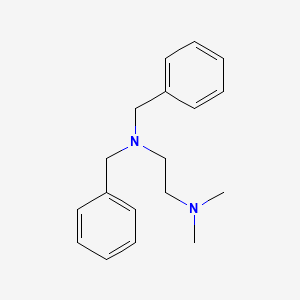
![3,4-Bis[(3-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B1197676.png)
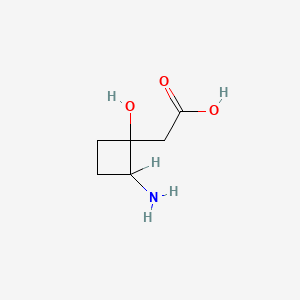
![4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol](/img/structure/B1197679.png)
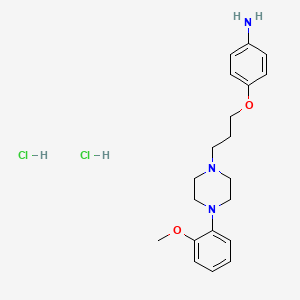

![2-[Carboxymethyl-[[2-hydroxy-3-methyl-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-methylphenyl)-3-oxo-2-benzofuran-1-yl]phenyl]methyl]amino]acetic acid](/img/structure/B1197685.png)
![[(2R,3R)-2-[(3S,5R,9R,10R,13R,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2,6-dihydroxy-6-methylheptan-3-yl] dihydrogen phosphate](/img/structure/B1197687.png)
